Executive Summary: The "Scaffold of Choice" for Next-Gen Kinase Inhibitors
Executive Summary: The "Scaffold of Choice" for Next-Gen Kinase Inhibitors
Technical Guide: 5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS 1381936-37-3)
5-Bromo-2-cyclopropyl-pyrimidin-4-ylamine (CAS 1381936-37-3) is not merely a catalogue intermediate; it is a high-value pharmacophore scaffold designed to address specific challenges in modern drug discovery. In the landscape of kinase inhibitors (JAK, SYK, CDK) and antiviral agents, this molecule offers a trifecta of structural advantages:
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The 2-Cyclopropyl Moiety: Provides a rigid, hydrophobic anchor that fits into sterically constrained pockets (e.g., the ATP-binding gatekeeper region) with better metabolic stability than linear alkyl chains.
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The 5-Bromo Handle: A versatile electrophile positioned for high-fidelity Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), allowing for the rapid elaboration of "tail" regions in Structure-Activity Relationship (SAR) studies.
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The 4-Amino Group: A critical hydrogen bond donor/acceptor motif essential for hinge-binding interactions within kinase active sites.
This guide provides a rigorous technical analysis of its synthesis, reactivity, and application, moving beyond basic data to actionable, field-proven science.
Chemical Profile & Structural Analysis
| Property | Data | Technical Insight |
| CAS Number | 1381936-37-3 | Unique identifier for the 4-amino isomer. |
| Molecular Formula | C₇H₈BrN₃ | Compact heteroaromatic core. |
| Molecular Weight | 214.06 g/mol | Fragment-like; ideal for FBDD (Fragment-Based Drug Design). |
| ClogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability potential. |
| pKa (Est.) | ~3.5 (N1) | The electron-withdrawing bromine reduces the basicity of the pyrimidine ring compared to unsubstituted analogs. |
| H-Bond Donors | 2 (NH₂) | Critical for hinge binding (e.g., Leu83 in CDK2). |
| H-Bond Acceptors | 3 (N1, N3, NH₂) | Facilitates water-mediated networks in protein pockets. |
Electronic Character: The pyrimidine ring is electron-deficient.[1] The C5-position, occupied by bromine, is activated for oxidative addition by Pd(0) catalysts. However, the presence of the electron-donating amino group at C4 creates a "push-pull" system, slightly deactivating the C5-Br bond compared to 5-bromo-2,4-dichloropyrimidine, but significantly increasing stability against hydrolysis.
Strategic Synthesis: The "De Novo" Ring Construction
While many catalogues suggest starting from 5-bromo-2,4-dichloropyrimidine, that route is flawed for this specific target due to regioselectivity issues. The C5-Br bond is often more reactive towards Pd-catalysis than the C2-Cl bond, making it difficult to install the cyclopropyl group at C2 after the bromine is in place without losing the bromine.
The Superior Protocol: Construct the pyrimidine ring with the cyclopropyl group already installed.
Recommended Workflow: The "Amidine-Acrylate" Route
This 4-step protocol is self-validating because each intermediate has distinct solubility and spectral properties, ensuring high purity without tedious chromatography.
Figure 1: The robust "De Novo" synthesis route avoids regioselectivity pitfalls.
Detailed Experimental Protocol (Step-by-Step)
Step 1: Condensation (Ring Closure)
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Dissolve Cyclopropanecarboximidamide HCl (1.0 eq) and Ethyl 3-ethoxyacrylate (1.1 eq) in anhydrous Ethanol.
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Add NaOEt (2.5 eq) slowly at 0°C.
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Reflux for 4–6 hours. Monitoring: LCMS will show mass [M+H]+ ~137.
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Workup: Cool, neutralize with acetic acid, and concentrate. Triturate with water to filter the 2-cyclopropylpyrimidin-4(3H)-one as a solid.
Step 2: Regioselective Bromination
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Suspend the pyrimidinone (from Step 1) in Glacial Acetic Acid.
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Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at Room Temperature.
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Stir for 2 hours. The electron-rich C5 position is exclusively brominated.
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Workup: Pour into ice water. Filter the precipitate. Self-Validation: Shift in HPLC retention time and +79/81 mass unit pattern.
Step 3 & 4: Activation and Amination
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Reflux the brominated intermediate in neat POCl₃ for 1 hour to generate the 4-chloro derivative. (Caution: Exothermic). Remove excess POCl₃ in vacuo.
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Dissolve the crude chloro-intermediate in MeOH or THF.
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Treat with Ammonia (7M in MeOH) or aqueous NH₄OH at 60–80°C in a sealed tube for 4 hours.
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Purification: Concentrate and recrystallize from EtOH/Water or purify via silica flash chromatography (EtOAc/Hexane).
Reactivity & Functionalization (SAR Expansion)
Once synthesized, CAS 1381936-37-3 becomes a pivotal branch point. The molecule possesses two orthogonal reactivity vectors.[1][2][3]
Vector A: The C5-Bromine (Suzuki/Stille/Sonogashira)
This is the primary vector for building molecular weight and potency.
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Challenge: The free 4-amino group can poison Pd catalysts or participate in Buchwald couplings.
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Solution: Use Pd(dppf)Cl₂ or Pd(PPh₃)₄ with aqueous base (Na₂CO₃) for Suzuki couplings. The C5-Br is highly reactive.[3] Protection of the NH₂ is rarely required for standard aryl boronic acids.
Vector B: The 4-Amino Group (Acylation/Urea Formation)
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Reactivity: The amine is weakly nucleophilic due to the electron-withdrawing pyrimidine ring.
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Protocol: Requires strong electrophiles (acid chlorides, isocyanates) or activation (NaH/DMF) for alkylation.
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Medicinal Utility: Often left as a free amine to bind the kinase hinge region.
Figure 2: Divergent synthesis pathways.[4][5] Green paths denote high-yield transformations.
Applications in Drug Discovery
This scaffold is ubiquitous in patent literature for inhibitors of:
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JAK (Janus Kinase) Family: The aminopyrimidine motif mimics the adenine ring of ATP. The cyclopropyl group occupies the hydrophobic pocket often found near the gatekeeper residue (e.g., Methionine in JAK1).
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BTK (Bruton's Tyrosine Kinase): Used in reversible inhibitors where the 5-position is extended to reach the "back pocket" of the enzyme.
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Antivirals: Pyrimidine analogues are classic antimetabolites; the cyclopropyl group adds lipophilicity to improve cellular uptake compared to natural nucleosides.
Case Study Logic: If developing a JAK1 inhibitor, one would couple CAS 1381936-37-3 with a para-substituted phenylboronic acid (via Suzuki) to extend into the solvent-exposed region, while the 4-NH₂ and N3 nitrogen anchor the molecule to the hinge region via hydrogen bonds.
Safety & Handling (MSDS Highlights)
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Hazards: Like most halogenated aminopyrimidines, treat as an Irritant (H315, H319) and potential Respiratory Sensitizer (H335) .
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Handling: Use a fume hood. Avoid dust formation.
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Storage: Stable at room temperature, but store under inert atmosphere (Argon) to prevent slow oxidation or discoloration of the amine over months.
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Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless reaction is intended).
References
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ChemicalBook. (2025).[5] 5-Bromo-2-cyclopropylpyrimidin-4-amine - Properties and Suppliers.Link
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 129978172: 5-Bromo-4-cyclopropylpyrimidin-2-amine (Isomer Analysis).Link
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BenchChem. (2025).[1][2] Reactivity Guide: Suzuki Coupling of 5-Bromo-2-chloropyrimidines.[1]Link
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MDPI Molecules. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[1][4][6][7]Link
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Sigma-Aldrich. (2025). Product Specification: 5-bromo-2-cyclopropylpyrimidin-4-amine.Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
